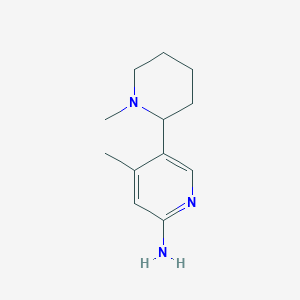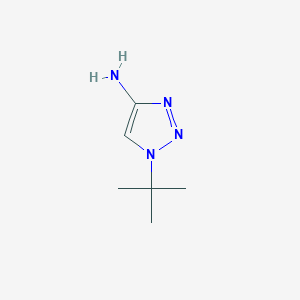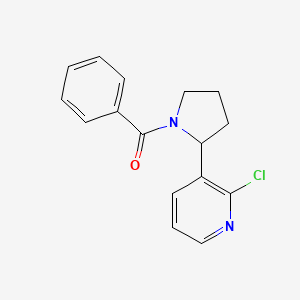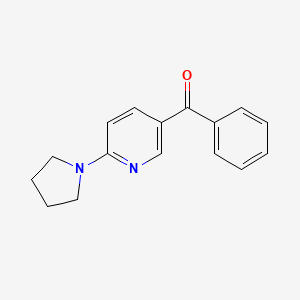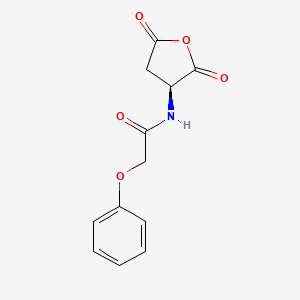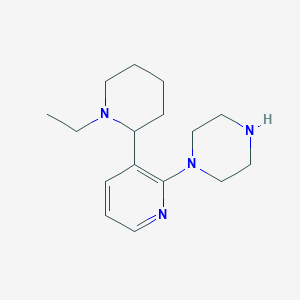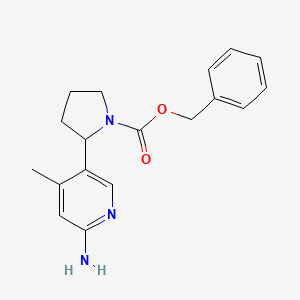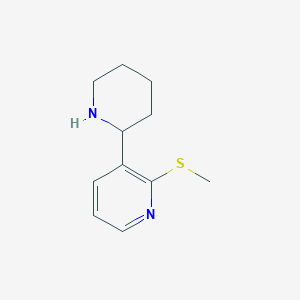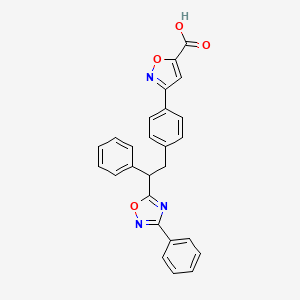
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound featuring multiple aromatic rings and heterocyclic structures
Métodos De Preparación
The synthesis of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole and isoxazole rings, potentially breaking these rings and forming simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with molecular targets through its aromatic and heterocyclic structures. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or altering material properties in industrial applications.
Comparación Con Compuestos Similares
Similar compounds include other oxadiazole and isoxazole derivatives, such as:
- 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
- 1,2,4-Oxadiazol-5(4H)-one, 3-phenyl- These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications. The uniqueness of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid lies in its combination of oxadiazole and isoxazole rings, providing a distinct set of properties and potential applications.
Propiedades
Fórmula molecular |
C26H19N3O4 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
3-[4-[2-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C26H19N3O4/c30-26(31)23-16-22(28-32-23)19-13-11-17(12-14-19)15-21(18-7-3-1-4-8-18)25-27-24(29-33-25)20-9-5-2-6-10-20/h1-14,16,21H,15H2,(H,30,31) |
Clave InChI |
HBPZAUGQOBPKTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)C(CC3=CC=C(C=C3)C4=NOC(=C4)C(=O)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
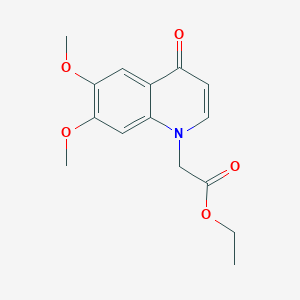
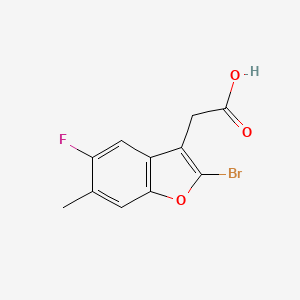
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
